Dimethylamino Parthenolide (Dimethylamino Parthenolide) is a synthetic analog of Parthenolide (PTL), a naturally occurring sesquiterpene lactone found in the medicinal plant feverfew (Tanacetum parthenium). [] Dimethylamino Parthenolide was specifically designed to overcome the limitations of PTL, primarily its poor water solubility, which hinders its bioavailability and clinical application. [] As a result, Dimethylamino Parthenolide exhibits improved water solubility and bioavailability compared to its parent compound, making it a more suitable candidate for scientific research and potential therapeutic development. [] In research, Dimethylamino Parthenolide serves as a valuable tool for investigating various cellular processes and disease models, particularly in the context of cancer.
Dimethylaminoparthenolide is classified as a sesquiterpene lactone, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer effects. The compound is synthesized through chemical modification of parthenolide, which is derived from Tanacetum parthenium (feverfew). This modification involves the introduction of a dimethylamino group, which significantly alters the compound's solubility and bioavailability compared to its parent compound.
The synthesis of dimethylaminoparthenolide involves several key steps. Initially, parthenolide is dissolved in tetrahydrofuran, followed by the addition of dimethylamine and a base such as potassium carbonate. The reaction mixture is stirred at room temperature for an extended period to facilitate the formation of dimethylaminoparthenolide. After the reaction, dichloromethane is added to extract the product, which is then purified through drying agents and concentration under reduced pressure.
For example, one synthesis method reported involved dissolving 20 mg of parthenolide in 2 mL of tetrahydrofuran and adding 50 mg of potassium carbonate along with 20 mg of dimethylamine hydrochloride. The mixture was stirred overnight, followed by extraction with dichloromethane and purification steps that yielded dimethylaminoparthenolide with a high yield of approximately 93% .
Dimethylaminoparthenolide has a complex molecular structure characterized by its sesquiterpene lactone backbone. The structural formula includes a dimethylamino group attached to the lactone ring, which enhances its solubility and pharmacological properties.
Key spectral data supporting its structure includes:
Dimethylaminoparthenolide participates in various chemical reactions that are crucial for its biological activity. Notably, it has been shown to induce oxidative stress in cancer cells, leading to programmed cell death (apoptosis). The mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA.
In vitro studies have demonstrated that dimethylaminoparthenolide can synergize with other chemotherapeutic agents like actinomycin D, enhancing their efficacy against cancer cells. The combination index values indicate varying degrees of synergy or additivity when used together .
The mechanism by which dimethylaminoparthenolide exerts its anticancer effects involves multiple pathways:
Experimental data indicate that treatment with dimethylaminoparthenolide results in significant apoptosis in glioblastoma cells through these mechanisms.
Dimethylaminoparthenolide exhibits several notable physical properties:
Chemical properties include its ability to react with various biological targets due to its electrophilic nature, facilitating interactions that lead to its anticancer effects .
Dimethylaminoparthenolide has shown promise in various scientific applications:
DMAPT (dimethylaminoparthenolide) directly binds to the cysteine residue (Cys-179) within the activation loop of IκKβ (IκB kinase β), a key component of the IKK complex. This binding irreversibly inhibits IκKβ kinase activity, preventing phosphorylation-dependent degradation of IκBα. Consequently, the cytoplasmic sequestration of the p65/p50 NF-κB heterodimer is maintained, blocking transcriptional activation of NF-κB target genes. This mechanism is evidenced by:
Table 1: DMAPT-Mediated IκKβ Inhibition Across Cancer Models
Cancer Type | Cell Line/Model | Key Effects | Reference |
---|---|---|---|
Prostate Cancer | VCaP-CR xenografts | ↓ p-IκKβ, ↓ nuclear p65 | [1] |
NSCLC | A549, H1299 cells | ↓ p-IκBα (Ser-32) by 80% | [2] |
Pancreatic Cancer | PANC-1 cells | Synergy with gemcitabine via NF-κB suppression | [9] |
DMAPT suppresses phosphorylation of the p65 subunit (RelA) at Ser-536, a modification critical for its nuclear import and transcriptional activity. This occurs through:
DMAPT disrupts NLRP3 inflammasome assembly and activity via:
Table 2: DMAPT Effects on Inflammasome Components
Target | Effect of DMAPT | Functional Consequence |
---|---|---|
NLRP3 expression | ↓ Transcriptional priming | Reduced inflammasome scaffolding |
ASC oligomerization | ↓ 60–80% | Impaired caspase-1 activation |
IL-1β secretion | ↓ 70–90% | Attenuated inflammation |
DMAPT induces apoptosis through caspase-dependent and -independent mechanisms:
DMAPT elevates ROS and depletes antioxidants via:
Table 3: Oxidative Stress Parameters Induced by DMAPT
Parameter | Change | Cell Type | Concentration/Duration |
---|---|---|---|
Intracellular ROS | ↑ 2–3-fold | CML CD34+ cells | 10 µM, 1 h |
GSH depletion | ↓ 60–80% | Glioblastoma | 20 µM, 6 h |
γH2AX foci formation | ↑ 70–90% | U87 cells | 40 µM, 24 h |
DMAPT arrests cell cycle progression via:
Table 4: Cell Cycle Targets of DMAPT
Cell Cycle Phase | Target Molecules | Effect of DMAPT |
---|---|---|
G0/G1 | Cyclin D1, CDK2/4 | ↓ Expression (50–70%) |
p27 | ↑ Stabilization | |
G2/M | Cyclin B1, CDK1 | ↓ Activity (60–80%) |
Wee1 | ↑ Expression |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1